molecular formula C10H12BrNO B11871394 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B11871394
M. Wt: 242.11 g/mol
InChI Key: RTXHRYRKOMNFOC-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 3-position and a methyl group at the 1-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline and an appropriate brominated ketone, the compound can be synthesized through a series of steps including bromination, cyclization, and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The bromine and methyl groups contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinoline: Lacks the tetrahydro and methyl groups, leading to different chemical properties.

    1-Methylquinoline: Does not have the bromine atom, affecting its reactivity and biological activity.

    5,6,7,8-Tetrahydroquinoline: Missing the bromine and methyl groups, resulting in distinct chemical behavior.

Uniqueness

3-Bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both the bromine and methyl groups, which influence its chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-1-methyl-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C10H12BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h6H,2-5H2,1H3

InChI Key

RTXHRYRKOMNFOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C=C(C1=O)Br

Origin of Product

United States

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